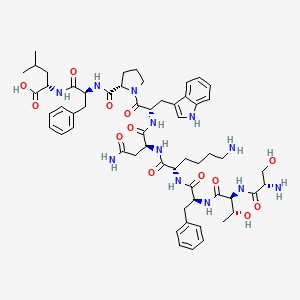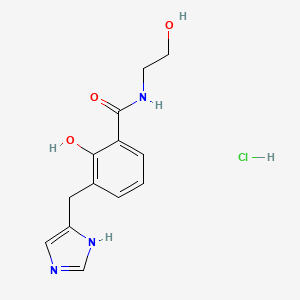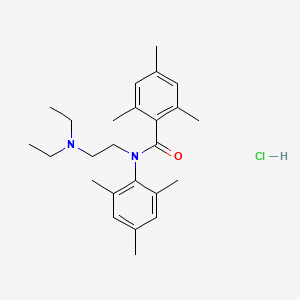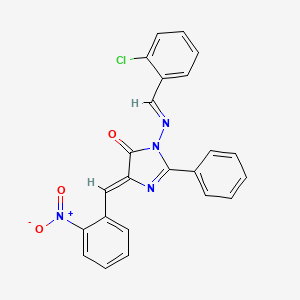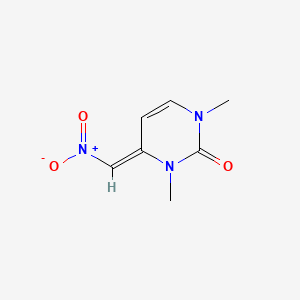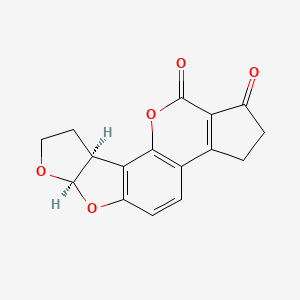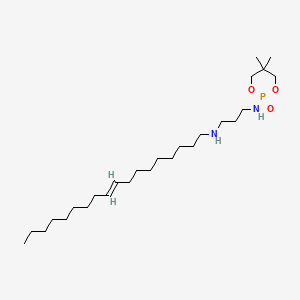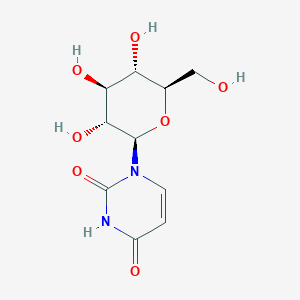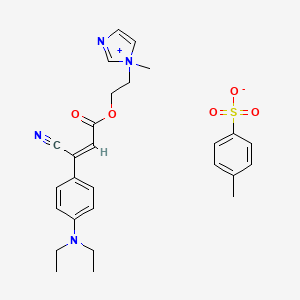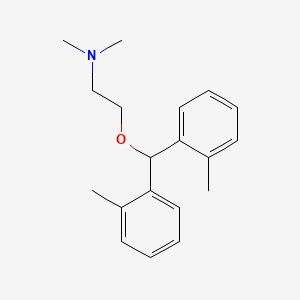
2-(Di-o-tolylmethoxy)-N,N-dimethylethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Di-o-tolylmethoxy)-N,N-dimethylethan-1-amine is an organic compound characterized by its unique structure, which includes two o-tolyl groups attached to a methoxy group, and an N,N-dimethylethan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-o-tolylmethoxy)-N,N-dimethylethan-1-amine typically involves the reaction of o-tolylmethanol with N,N-dimethylethan-1-amine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
化学反应分析
Types of Reactions
2-(Di-o-tolylmethoxy)-N,N-dimethylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydride in anhydrous tetrahydrofuran (THF) at reflux temperature.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
科学研究应用
2-(Di-o-tolylmethoxy)-N,N-dimethylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Di-o-tolylmethoxy)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include:
Binding to active sites: The compound can bind to the active sites of enzymes, altering their activity.
Receptor interaction: It can interact with cell surface receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
1,3-di-o-Tolyl-2-thiourea: Shares the o-tolyl groups but differs in the functional groups attached.
N,N’-di-o-Tolylthiourea: Similar structure but contains thiourea instead of the methoxy and amine groups.
Uniqueness
2-(Di-o-tolylmethoxy)-N,N-dimethylethan-1-amine is unique due to its combination of methoxy and N,N-dimethylethan-1-amine groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
21945-88-0 |
|---|---|
分子式 |
C19H25NO |
分子量 |
283.4 g/mol |
IUPAC 名称 |
2-[bis(2-methylphenyl)methoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H25NO/c1-15-9-5-7-11-17(15)19(21-14-13-20(3)4)18-12-8-6-10-16(18)2/h5-12,19H,13-14H2,1-4H3 |
InChI 键 |
LSCBCHBHAUHVNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)OCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


